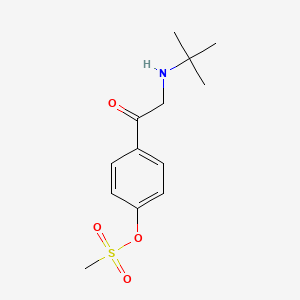
4-(N-tert-Butylglycyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-tert-Butylglycyl)phenyl methanesulfonate is an organic compound that features a tert-butyl group attached to a glycine moiety, which is further connected to a phenyl ring substituted with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-tert-Butylglycyl)phenyl methanesulfonate typically involves the following steps:
Formation of tert-Butylglycine: tert-Butylglycine can be synthesized by reacting tert-butylamine with glycine in the presence of a suitable catalyst.
Attachment to Phenyl Ring: The tert-butylglycine is then attached to a phenyl ring through a peptide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Methanesulfonate Group: Finally, the methanesulfonate group is introduced by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(N-tert-Butylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonate group.
Substitution: New compounds with different functional groups replacing the methanesulfonate group.
Scientific Research Applications
4-(N-tert-Butylglycyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-tert-Butylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.
2,4-Ditert-butylphenol: Another compound featuring tert-butyl groups attached to a phenyl ring.
Uniqueness
4-(N-tert-Butylglycyl)phenyl methanesulfonate is unique due to its combination of a glycine moiety, a phenyl ring, and a methanesulfonate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
920804-46-2 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
[4-[2-(tert-butylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)14-9-12(15)10-5-7-11(8-6-10)18-19(4,16)17/h5-8,14H,9H2,1-4H3 |
InChI Key |
SRBHZQKCSLMJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
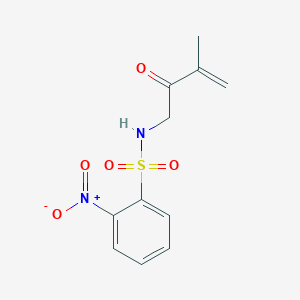
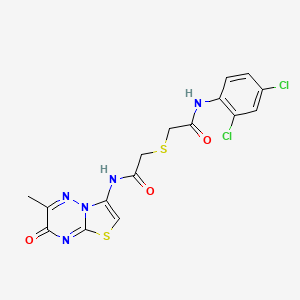
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
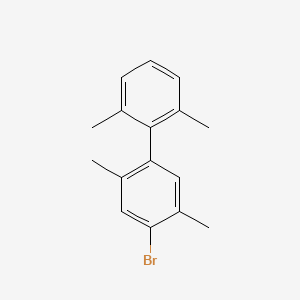
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)
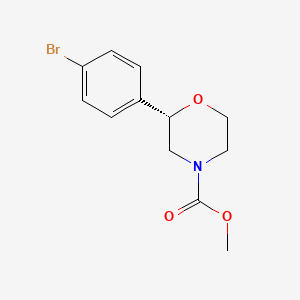
![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
